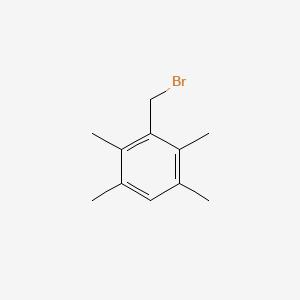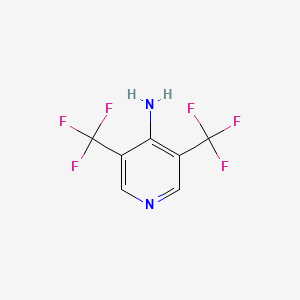
3,5-Bis(trifluoromethyl)pyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,5-bis(trifluoromethyl)pyridine with ammonia or an amine source under suitable conditions . The reaction conditions often include the use of a catalyst and a solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of 3,5-Bis-trifluoromethyl-pyridin-4-ylamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Bis-trifluoromethyl-pyridin-4-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyridine ring.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions . The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of functionalized pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
3,5-Bis-trifluoromethyl-pyridin-4-ylamine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,5-Bis-trifluoromethyl-pyridin-4-ylamine involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of bacteria by interfering with essential enzymes or pathways . The exact molecular targets and pathways can vary depending on the specific application and the organism being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-3,5-difluoromethylpyridine: Similar structure but with difluoromethyl groups instead of trifluoromethyl groups.
3,5-Bis(trifluoromethyl)aniline: Aniline derivative with similar trifluoromethyl groups but different core structure.
3,5-Bis(trifluoromethyl)benzoic acid: Benzoic acid derivative with similar trifluoromethyl groups.
Uniqueness
3,5-Bis-trifluoromethyl-pyridin-4-ylamine is unique due to the presence of both trifluoromethyl groups and an amine group on the pyridine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for hydrogen bonding, making it valuable in various applications .
Eigenschaften
Molekularformel |
C7H4F6N2 |
|---|---|
Molekulargewicht |
230.11 g/mol |
IUPAC-Name |
3,5-bis(trifluoromethyl)pyridin-4-amine |
InChI |
InChI=1S/C7H4F6N2/c8-6(9,10)3-1-15-2-4(5(3)14)7(11,12)13/h1-2H,(H2,14,15) |
InChI-Schlüssel |
IELUHBHHLAJWKF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C=N1)C(F)(F)F)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




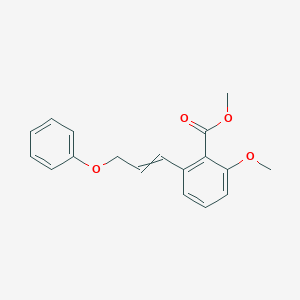
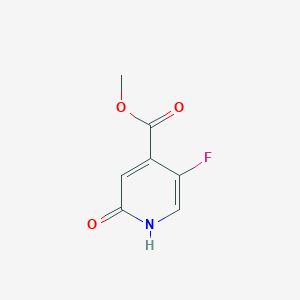

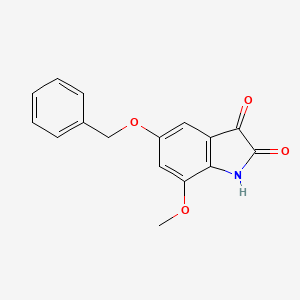


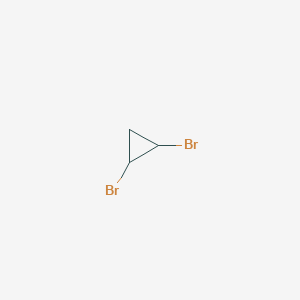


![[Methyl-(3-methyl-benzyl)-amino]-acetic acid](/img/structure/B15052117.png)
![7-Hydroxy-3-methylisoxazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B15052127.png)
